The Dual-Reactivity Paradigm: Chemical Properties, Stability, and Synthetic Applications of 5-Bromo-2-ethynyl-3-methylpyridine
The Dual-Reactivity Paradigm: Chemical Properties, Stability, and Synthetic Applications of 5-Bromo-2-ethynyl-3-methylpyridine
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
In modern drug discovery and materials science, the demand for highly modular, bifunctional building blocks is paramount. 5-Bromo-2-ethynyl-3-methylpyridine (CAS: 1211588-86-1) has emerged as a privileged scaffold due to its orthogonal reactivity profile. Featuring both a terminal alkyne and an aryl bromide on an electron-deficient pyridine core, this compound allows chemists to execute sequential, highly specific coupling reactions. This whitepaper provides an in-depth analysis of its structural properties, stability kinetics, and field-proven synthetic workflows, establishing a self-validating framework for its application in complex molecule synthesis.
Structural and Electronic Profiling
The chemical behavior of 5-Bromo-2-ethynyl-3-methylpyridine is dictated by the electronic and steric interplay of its three substituents on the pyridine ring:
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The Pyridine Core (Nitrogen at Position 1): The electronegative nitrogen atom exerts a strong inductive and resonance-withdrawing effect. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the C5-Br bond, making it significantly more susceptible to oxidative addition by transition metals (e.g., Palladium) compared to unactivated bromobenzenes[1].
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The C2-Ethynyl Group: A terminal alkyne that serves as a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira coupling[2][3].
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The C3-Methyl Group: Positioned adjacent to the ethynyl group, this methyl moiety provides critical steric shielding. While it necessitates slightly elevated temperatures or prolonged reaction times during CuAAC, it effectively suppresses unwanted nucleophilic attacks or side reactions at the C4 position.
Quantitative Physicochemical Data
To facilitate experimental planning, the core quantitative properties of the compound are summarized below:
| Property | Value |
| Chemical Name | 5-Bromo-2-ethynyl-3-methylpyridine |
| CAS Number | 1211588-86-1 |
| Linear Formula | C |
| Molecular Weight | 196.05 g/mol |
| InChI Key | ABISNOCDPVMLFT-UHFFFAOYSA-N |
| Storage Temperature | 2-8°C (Inert Atmosphere) |
| Purity Standards | ≥95% to 97% |
| GHS Hazard Statements | H302, H315, H319, H335 |
Stability and Degradation Kinetics
Understanding the degradation pathways of ethynylpyridines is critical for maintaining batch-to-batch reproducibility.
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Oxidative Degradation: Terminal alkynes conjugated to heteroaromatic rings are prone to oxidative degradation. Exposure to atmospheric oxygen can lead to the formation of reactive peroxide species or spontaneous Glaser-type homocoupling, which dimerizes the alkyne[4].
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Photolytic Sensitivity: Bromopyridines exhibit sensitivity to UV light, which can induce homolytic cleavage of the C-Br bond, leading to debromination or radical polymerization[5].
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Storage Protocols: To mitigate these degradation pathways, the compound must be stored in tightly sealed containers at 2-8°C under an inert atmosphere (Argon or Nitrogen) and protected from direct light[6].
Orthogonal Reactivity and Synthetic Workflows
The true value of 5-Bromo-2-ethynyl-3-methylpyridine lies in its orthogonal reactivity. Chemists can selectively target the C2-alkyne via CuAAC ("Click" chemistry) without cleaving the C5-bromide, or target the C5-bromide via Suzuki-Miyaura coupling without disrupting the alkyne[1][3].
Causality in Workflow Design (Expertise Insight):
While both pathways are viable, Pathway A (Click
Orthogonal synthetic pathways for 5-Bromo-2-ethynyl-3-methylpyridine functionalization.
Experimental Protocols
To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: Regioselective formation of a 1,4-disubstituted 1,2,3-triazole at the C2 position[2][3].
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Preparation: In an oven-dried Schlenk flask, dissolve 5-Bromo-2-ethynyl-3-methylpyridine (1.0 equiv, 1.0 mmol) and the target organic azide (1.1 equiv) in a degassed mixture of tert-butanol and water (1:1 v/v, 10 mL).
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Catalyst Activation: Add CuSO
·5H O (5 mol%) followed by sodium ascorbate (10 mol%). Causality: Sodium ascorbate acts as a mild reducing agent to generate the catalytically active Cu(I) species in situ, preventing the disproportionation of Cu(I) back to Cu(II) and Cu(0). -
Reaction: Stir the mixture at room temperature for 12 hours. Maintain a strict Argon atmosphere to prevent oxidative Glaser coupling of the terminal alkyne[4].
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Self-Validation: Monitor the reaction via LC-MS. The complete consumption of the starting material mass (m/z 196.05) and the appearance of the desired triazole mass confirms completion.
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Workup: Dilute with water, extract with Ethyl Acetate (3
15 mL), wash the combined organic layers with brine, dry over anhydrous Na SO , and purify via silica gel flash chromatography.
Protocol 2: Suzuki-Miyaura Cross-Coupling
Objective: Arylation of the C5-bromide on the triazole intermediate[1].
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Preparation: Charge a microwave-safe reaction vial with the C5-bromo triazole intermediate (1.0 equiv, 0.5 mmol), an aryl boronic acid (1.2 equiv), and K
CO (2.0 equiv). -
Solvent & Degassing: Add a mixture of 1,4-Dioxane/H
O (4:1 v/v, 5 mL). Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the phosphine ligands on the Palladium catalyst, which would immediately halt the catalytic cycle. -
Catalyst Addition: Add Pd(dppf)Cl
(5 mol%) under a positive stream of Argon. The electron-deficient nature of the pyridine ring ensures rapid oxidative addition into the C-Br bond[1]. -
Reaction: Heat the mixture to 90°C for 8 hours.
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Self-Validation: Confirm conversion via TLC (UV active at 254 nm). The product spot should exhibit a distinct Rf shift compared to the bromide precursor.
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Workup: Cool to room temperature, filter through a pad of Celite to remove precipitated Palladium black, concentrate under reduced pressure, and purify via automated flash chromatography.
References
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Title: Cyclic Polymers from Alkynes: Scope and Degradation Source: nsf.gov / ACS Macromolecules URL: [Link]
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Title: Suzuki-Miyaura Cross-Coupling Reaction Source: fishersci.se URL: [Link]
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Title: 2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide-Alkyne Cycloaddition Reaction in Water Source: organic-chemistry.org URL: [Link]
Sources
- 1. Lab Reporter [fishersci.se]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide-Alkyne Cycloaddition Reaction in Water [organic-chemistry.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
